molecular formula C6H4BrFN2O2 B2849100 2-Bromo-3-fluoro-5-nitroaniline CAS No. 1309832-49-2

2-Bromo-3-fluoro-5-nitroaniline

Cat. No. B2849100
M. Wt: 235.012
InChI Key: QCCQLBCUTSWLGB-UHFFFAOYSA-N
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Patent
US09181222B2

Procedure details

A mixture of 2-bromo-1,5-dinitro-3-fluorobenzene (100 mg, 0.38 mmol, 1 equiv) and iron powder (64 mg, 1.14 mmol, 3 equiv) in 3 mL of HOAc was stirred at room temperature for 90 minutes. The reaction mixture was diluted with EtOAc (20 mL) and saturated NaHCO3 (to ca. pH 7-8). The organic layer was separated and evaporated under vacuum. The crude residue was purified by column chromatography on silica gel using EtOAc/hexanes (1:4) as eluent to give 47 mg of 2-bromo-3-fluoro-5-nitroaniline (52%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O>CC(O)=O.CCOC(C)=O.C([O-])(O)=O.[Na+].[Fe]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
64 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(N)C=C(C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.